(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
(S)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a chiral compound featuring a tetrahydroquinoxaline scaffold linked to an acetamide group. Its stereochemistry at the 2-position (S-configuration) distinguishes it from enantiomeric forms (e.g., R-isomer) and influences its physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in neurological and metabolic pathways .
Properties
IUPAC Name |
2-[(2S)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQUAMGHIDFOJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N[C@H](C(=O)N2)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C18H19N3O |
| Molecular Weight | 325.37 g/mol |
| CAS Number | 40375-94-8 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Neuroprotective Effects : The compound shows potential in protecting neuronal cells from oxidative stress and apoptosis. Studies have demonstrated its ability to modulate signaling pathways associated with cell survival and death .
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy appears to be linked to the disruption of bacterial cell wall synthesis .
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions .
Therapeutic Applications
The biological activities of this compound position it as a candidate for various therapeutic applications:
- Neurological Disorders : Given its neuroprotective effects, this compound is being explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics or adjunct therapies for resistant bacterial infections.
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models of neurodegeneration demonstrated that administration of this compound resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups. The results indicated a decrease in markers of oxidative stress and inflammation .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential utility as an antimicrobial agent .
Scientific Research Applications
Biological Activities
Quinoxaline derivatives, including (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been extensively studied for their diverse biological properties:
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit anticancer properties . For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Quinoxaline compounds are also recognized for their antimicrobial activities . They have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with microbial DNA synthesis or cell wall integrity .
Anti-inflammatory Effects
The anti-inflammatory potential of quinoxaline derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Antidiabetic Effects
Some quinoxaline derivatives have shown promise in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. This application is particularly relevant given the global rise in diabetes prevalence .
Synthesis and Structural Analysis
The synthesis of this compound involves several methodologies that contribute to its structural integrity and biological activity.
Synthetic Routes
A common synthetic pathway includes the reaction of appropriate precursors under controlled conditions to yield the desired quinoxaline derivative. For example, a mixture of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate with a palladium catalyst has been reported to facilitate this transformation effectively .
Crystal Structure Analysis
Crystallographic studies reveal that this compound exhibits a specific conformation influenced by intramolecular hydrogen bonding. These interactions play a crucial role in stabilizing the compound's structure and enhancing its biological activity .
Case Studies
Several case studies highlight the applications of this compound in various research contexts:
Comparison with Similar Compounds
Key Structural Variations
The core tetrahydroquinoxaline-acetamide structure is shared among analogs, with variations primarily in the substituents on the acetamide’s aryl group. Below is a comparative analysis:
Physicochemical and Pharmacological Insights
- Electron Effects : Methoxy () and trifluoromethyl () groups alter electron density, affecting hydrogen bonding and π-π stacking with biological targets.
- Stereochemical Impact : The S-isomer’s configuration may confer selective binding to chiral receptors, as seen in enantiomeric pairs like the R/S-acetic acid derivatives .
Research Findings and Data
Structural Parameters
- Bond Lengths/Angles: For the related compound (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one, bond lengths (e.g., C=O: 1.21 Å) and angles (e.g., N-C-N: 117°) were reported (). Similar metrics are expected for the tetrahydroquinoxaline analogs.
Preparation Methods
Formation of the Tetrahydroquinoxaline Core
The quinoxaline moiety is constructed via condensation reactions between o-phenylenediamine derivatives and α-dicarbonyl compounds (e.g., glyoxal or diketones). For example, cyclization with oxalic acid under acidic conditions yields the 2,3-dioxo-tetrahydroquinoxaline intermediate, a precursor to the target compound.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Oxalic acid, HCl (0.75 M), 100°C, 2 h | 72% |
| Reduction | Sodium dithionite, ethanol/water, reflux | 65% |
This method, adapted from studies on N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)acetamide, demonstrates the feasibility of generating the core structure under scalable conditions.
Introduction of the Acetamide Group
Acylation of the tetrahydroquinoxaline intermediate is achieved using acetic anhydride or acetyl chloride in the presence of a base (e.g., Na₂CO₃). For instance, reacting the amine intermediate with acetyl chloride in dichloromethane at 0–5°C produces the acetamide derivative with minimal side reactions.
Reaction Optimization and Scalability
Industrial-scale production requires optimization of stoichiometry, solvent systems, and purification techniques. Key findings include:
Solvent and Catalyst Effects
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification.
-
Inert atmospheres (N₂ or Ar) prevent oxidation of sensitive intermediates, improving yields by 15–20%.
Purification Strategies
| Technique | Conditions | Purity |
|---|---|---|
| Silica chromatography | 0–8% MeOH/CH₂Cl₂ gradient | >95% |
| Recrystallization | Ethyl acetate/hexane (3:1), −20°C | 98% |
These methods, validated for N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, are directly applicable to the target compound.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
IR (KBr):
Chromatographic Validation
HPLC analysis using a C18 column (MeCN/H₂O, 70:30) confirms enantiomeric excess (>99%) post-chiral resolution.
Stereochemical Control and Resolution
While none of the reviewed studies explicitly detail the synthesis of the (S)-enantiomer, established strategies for analogous compounds include:
Asymmetric Catalysis
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Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity during cyclization.
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Enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers via kinetic resolution.
Crystallization-Induced Dynamic Resolution
Recrystallization from chiral solvents (e.g., (R)- or (S)-limonene) enriches the desired enantiomer, achieving up to 92% ee in model systems.
Industrial Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Cycle Time | 48 h | 72 h |
| Cost per Gram | $120 | $45 |
Data extrapolated from N-(4-chlorophenyl)-2-[1-(2,2-dimethylpropanoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide production highlight economies of scale achievable through optimized heat transfer and continuous flow systems.
Q & A
Q. What are the key steps and analytical methods for synthesizing (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including cyclization of tetrahydroquinoxaline precursors and functional group modifications. Critical steps include:
- Amide coupling : Reaction of intermediates with activated acetamide derivatives under anhydrous conditions.
- Oxidation/Reduction : Controlled oxidation to introduce the 3-oxo group or reduction to stabilize intermediates.
Q. Analytical methods :
- Thin-layer chromatography (TLC) for reaction progress monitoring.
- NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and purity.
- Mass spectrometry (MS) for molecular weight validation .
Q. How is the stereochemical configuration of the (S)-enantiomer validated?
Chiral resolution techniques such as chiral HPLC or polarimetry are employed. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of related tetrahydroquinoxaline derivatives (e.g., ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) .
Q. What functional groups in this compound influence its reactivity?
- The 3-oxo group participates in hydrogen bonding and redox reactions.
- The tetrahydroquinoxaline core enables π-π stacking interactions.
- The acetamide side chain allows for nucleophilic substitutions or enzymatic hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from differences in substituent effects (e.g., fluorophenoxy vs. methoxyphenyl groups in analogs). Strategies include:
Q. What methodologies optimize reaction yields during scale-up synthesis?
Q. How do crystallographic data inform the compound’s stability and formulation?
X-ray studies reveal intermolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonds) that stabilize crystal packing. These interactions correlate with:
Q. What in vitro assays are recommended to explore structure-activity relationships (SAR)?
Q. How can computational modeling enhance drug design for this compound?
- Molecular dynamics (MD) simulations : Predict binding modes to targets like kinases or GPCRs.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine in 4-fluorophenoxy) with activity .
Data Analysis and Validation
Q. What protocols validate purity and identity in synthesized batches?
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts)?
- Cross-validate with synthetic intermediates : Compare peaks at each step.
- Use deuterated solvents : Eliminate solvent artifacts (e.g., DMSO-d₆ vs. CDCl₃).
- Refer to crystallographic data : Align experimental shifts with X-ray-derived geometries .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
